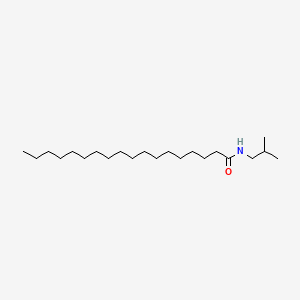

N-(2-methylpropyl)octadecanamide

Description

It was identified as one of five stable quality markers in Corydalis bungeana (地丁草) using advanced analytical techniques such as UPLC-MS/MS, similarity analysis, and OPLS-DA . Its consistent presence across seven batches of the herb underscores its role in quality control and standardization of traditional medicines.

Properties

Molecular Formula |

C22H45NO |

|---|---|

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N-(2-methylpropyl)octadecanamide |

InChI |

InChI=1S/C22H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h21H,4-20H2,1-3H3,(H,23,24) |

InChI Key |

AUZQGYVEDMZLGJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[3-[Bis(2-Hydroxyethyl)oxidoamino]propyl]octadecanamide (CAS 66161-69-1)

- Molecular Formula : C₂₅H₅₂N₂O₄

- Molecular Weight : 444.69 g/mol

- Key Differences: The nitrogen substituent includes a propyl chain modified with bis(2-hydroxyethyl)oxidoamino groups.

- Such polar modifications could suit pharmaceutical formulations requiring aqueous compatibility .

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

- Molecular Formula: C₂₀H₄₁NO

- Molecular Weight : 311.55 g/mol

- Key Differences : Two methyl groups replace the isobutyl substituent on the amide nitrogen.

- Properties : Smaller alkyl groups reduce steric hindrance and increase lipophilicity compared to the branched isobutyl chain. This structural simplicity may favor applications in surfactants or lipid-based drug delivery systems .

N-Isobutyl-N-Nitrosooctadecanamide

- Molecular Formula : C₂₂H₄₄N₂O₂

- Synonyms: N-(2-Methylpropyl)-N-nitrosooctadecanamide

- Key Differences : A nitroso (-N=O) group is added to the nitrogen.

- This derivative may serve as a precursor in organic synthesis but requires careful handling .

N-[3-[Bis(2-Hydroxyethyl)amino]propyl]octadecanamide (CAS 55819-54-0)

- Molecular Formula : C₂₅H₅₂N₂O₃

- Molecular Weight : 428.69 g/mol

- Key Differences: The substituent includes a propyl chain with bis(2-hydroxyethyl)amino groups.

- Properties : Hydroxyethyl groups improve solubility and may enhance biocompatibility for cosmetic or biomedical uses, contrasting with the hydrophobic isobutyl group in the target compound .

N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide

- Structure : A 12-carbon polyunsaturated chain (four double bonds) replaces the saturated octadecanamide.

- The shorter, unsaturated chain likely reduces membrane interaction efficiency compared to the longer saturated chain of N-(2-methylpropyl)octadecanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.